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8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride Documentation Hub

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  • Product: 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

Physicochemical Profiling, Structural Analysis, and Synthetic Utility Executive Summary & Core Data 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride is a high-value spirocyclic diamine scaffold used extensively in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Structural Analysis, and Synthetic Utility

Executive Summary & Core Data

8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride is a high-value spirocyclic diamine scaffold used extensively in modern medicinal chemistry.[1] It serves as a conformationally restricted surrogate for piperazines and morpholines, offering improved lipophilicity profiles and metabolic stability due to its high fraction of saturated carbon (Fsp³).[1]

This monograph details the stoichiometric derivation, structural integrity, and handling protocols for the dihydrochloride salt form, which is the preferred state for storage and solid-phase handling due to the volatility and oxidative instability of the free base.[1]

Key Physicochemical Data
PropertyValueNotes
IUPAC Name 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride
CAS (Free Base) 2090279-52-8Primary reference for the parent scaffold.[1]
CAS (Salt) Derivative of 1159824-37-91159824-37-9 refers to the unmethylated parent dihydrochloride.[1]
Molecular Formula C₈H₁₈Cl₂N₂ Often denoted as C₈H₁₆N₂[1] · 2HCl
Molecular Weight 213.15 g/mol Average mass (Salt form)
Exact Mass 212.0847Monoisotopic (³⁵Cl contribution)
Free Base MW 140.23 g/mol C₈H₁₆N₂
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in non-polar ethers/alkanes

Structural Analysis & Stoichiometry

The structural identity of this molecule is defined by the spiro-fusion of a four-membered cyclobutane ring and a six-membered piperazine ring.[1]

Formula Derivation

The molecular weight calculation must account for the specific "diaza" substitution pattern and the double protonation of the basic nitrogen centers.[1]

  • Skeletal Parent (Spiro[3.5]nonane): C₉H₁₆ (9 carbons, saturated).[1]

  • Heteroatom Substitution (5,8-diaza): Replace carbons at positions 5 and 8 with Nitrogen.[1]

    • Operation: C₉H₁₆ - 2(CH) + 2(N) → This is incorrect.[1] The CH/CH₂ count depends on valency.[1]

    • Correct Derivation: The skeleton consists of a cyclobutane (C₄) spiro-fused to a piperazine (C₄N₂).[1]

    • Skeleton Formula: C₇H₁₄N₂ (MW: 126.20).[1]

  • Methylation (8-Methyl): Substitution of the hydrogen on N8 with a Methyl group (-CH₃).[1]

    • Operation: C₇H₁₄N₂ - H + CH₃ → C₈H₁₆N₂ (Free Base MW: 140.23).[1]

  • Salt Formation (Dihydrochloride): Protonation of both N5 and N8.[1]

    • Operation: C₈H₁₆N₂ + 2(HCl) → C₈H₁₈Cl₂N₂ .[1]

    • Calculation: 140.23 + 2(36.[1]46) = 213.15 g/mol .[1]

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering scheme used to identify the N5 (secondary amine) and N8 (tertiary amine) positions.[1]

G cluster_0 Ring A: Cyclobutane cluster_1 Ring B: Piperazine C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 Spiro C4 (Spiro) C3->Spiro N5 N5 (H) C6 C6 N5->C6 N8 N8 (Me) N5->N8 1,4-relationship C7 C7 C6->C7 C7->N8 C9 C9 N8->C9 Methyl CH3 N8->Methyl C9->Spiro Spiro->C1 Spiro->N5

Figure 1: Connectivity map of 8-Methyl-5,8-diazaspiro[3.5]nonane.[1] Note the spiro-carbon (C4) linking the cyclobutane and piperazine rings.[1]

Synthetic Utility & Applications

In drug discovery, this scaffold is utilized to modulate the Fsp³ (fraction of sp³ hybridized carbons) of a molecule.[1] Increasing Fsp³ correlates with improved clinical success by enhancing solubility and reducing promiscuous binding compared to flat, aromatic analogs.[1]

The "Capped" Building Block

The 8-Methyl derivative is specifically valuable because it is "monoprotected" by the methyl group.[1]

  • N8 (Tertiary): The methyl group renders N8 chemically distinct and less nucleophilic than N5.[1]

  • N5 (Secondary): Remains available for SₙAr reactions, reductive aminations, or amide couplings.[1]

Synthetic Workflow

The following workflow demonstrates how this salt is typically neutralized and coupled in a medicinal chemistry campaign.

Workflow Salt Start: 8-Me-5,8-diazaspiro[3.5]nonane . 2HCl (Stable Solid) FreeBase Free Basing Strategy (DCM/NaOH extraction or in-situ DIPEA) Salt->FreeBase Neutralization Coupling Coupling Reaction (Target: N5 Position) FreeBase->Coupling + Electrophile (R-X) Product Final Drug Candidate (Spiro-linked) Coupling->Product Purification

Figure 2: Activation workflow for the dihydrochloride salt in synthesis.

Handling, Stability & Storage Protocols

As a dihydrochloride salt, the molecule is significantly more stable than its free base oil, but it introduces specific handling challenges regarding hygroscopicity.[1]

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] The salt is hygroscopic; absorption of atmospheric water will alter the effective molecular weight, leading to stoichiometry errors in synthesis.[1]

  • Container: Tightly sealed glass vials with PTFE-lined caps.[1] Avoid storing in plastic bags for extended periods due to moisture permeability.[1]

Solvation Protocol (Self-Validating)

When preparing stock solutions for biological assays or synthesis:

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the solid.

  • Solvent Choice:

    • Preferred: Water (for biology), DMSO (universal).[1]

    • Avoid: Non-polar solvents (Hexane, Et₂O) as the salt will not dissolve.[1]

  • Validation: If the solution appears cloudy in DMSO, mild sonication (40kHz, 5 mins) is recommended. If cloudiness persists, check for water contamination in the DMSO (salt crashing out due to hydration shell issues).[1]

Analytical Validation (QC)

To verify the identity of the material before use, the following analytical signatures should be confirmed.

¹H-NMR (DMSO-d₆) Expectations
  • Symmetry: The cyclobutane ring protons (C1, C2, C3) will appear as complex multiplets upfield (1.6 - 2.4 ppm).[1]

  • Piperazine Core: The protons adjacent to N5 and N8 will appear as distinct multiplets.[1] Due to the salt form, the NH protons (N5-H) may appear as broad singlets downfield (>8 ppm) if exchange is slow.[1]

  • Methyl Group: A sharp singlet corresponding to the N-CH₃ group, typically integrating to 3H, expected around 2.7 - 2.9 ppm (shifted downfield due to protonation/salt effect).[1]

LC-MS Profile[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion: Look for

    
     (corresponding to the C₈H₁₆N₂ base).[1]
    
  • Note: You will not see the mass of the chloride ions (35/37) in the positive ion channel; they are counterions.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72208232, 5,8-diazaspiro[3.5]nonane dihydrochloride.[1] Retrieved from [Link][1]

  • Appretech Scientific. Product Catalog: 8-Methyl-5,8-diazaspiro[3.5]nonane (Free Base CAS 2090279-52-8).[1] Retrieved from [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] (Contextual grounding for spirocyclic utility).

Sources

Exploratory

Structural Analysis of 8-Methyl-5,8-diazaspiro[3.5]nonane Salts

This technical guide details the structural analysis, physicochemical characterization, and experimental handling of 8-Methyl-5,8-diazaspiro[3.5]nonane and its pharmaceutically relevant salts.[1] It is designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, physicochemical characterization, and experimental handling of 8-Methyl-5,8-diazaspiro[3.5]nonane and its pharmaceutically relevant salts.[1] It is designed for medicinal chemists and analytical scientists optimizing spirocyclic scaffolds for drug discovery.

Technical Guide | Version 1.0

Introduction: The Spirocyclic Advantage

In modern drug discovery, escaping "flatland" (the prevalence of planar aromatic scaffolds) is critical for improving solubility, metabolic stability, and target selectivity. The 8-Methyl-5,8-diazaspiro[3.5]nonane core represents a high-value pharmacophore that combines the rigidity of a spiro-junction with the vector versatility of a piperazine-like system.[1]

Unlike simple piperazines, the spiro[3.5]nonane system introduces a defined vector orientation and restricts conformational flexibility, often leading to improved binding affinity and reduced entropic penalty upon target engagement.

Chemical Identity[2]
  • IUPAC Name: 8-Methyl-5,8-diazaspiro[3.5]nonane[1][2][3]

  • Common ID: MDZN-Base

  • CAS Number: 2090279-52-8 (Free Base), 1159824-37-9 (Dihydrochloride)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [3]
  • Molecular Weight: 140.23 g/mol (Free Base)

Molecular Architecture & Chirality

Understanding the connectivity and stereochemistry of the 5,8-diazaspiro[3.5]nonane skeleton is prerequisite to accurate analysis.[1]

Connectivity Logic

The scaffold consists of a four-membered cyclobutane ring spiro-fused to a six-membered piperazine ring.[1]

  • Spiro Center (C4): The quaternary carbon shared by both rings.

  • Piperazine Ring (Ring B): Contains two nitrogen atoms at positions 5 and 8 relative to the spiro numbering (equivalent to positions 1 and 4 in a standalone piperazine).

  • Asymmetry: The spiro carbon (C4) is connected to a nitrogen (N5) on one side and a carbon (C9) on the other within the six-membered ring.[1] This lack of symmetry renders C4 a chiral center . Consequently, 8-Methyl-5,8-diazaspiro[3.5]nonane exists as a pair of enantiomers (R and S), typically synthesized as a racemate unless chiral resolution is employed.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the critical stereogenic center.

G cluster_0 Ring A: Cyclobutane cluster_1 Ring B: Piperazine C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 Spiro C4 (Spiro Center) *Chiral* C3->Spiro N5 N5 (Sec. Amine) C6 C6 N5->C6 C7 C7 C6->C7 N8 N8 (Tert. Amine) C7->N8 C9 C9 N8->C9 Me 8-Methyl N8->Me C9->Spiro Spiro->C1 Spiro->N5 Hetero-bond Note Asymmetry: Path C4->N5 != Path C4->C9 Spiro->Note

Caption: Connectivity map highlighting the spiro-fusion at C4 and the asymmetric nature of the piperazine ring attachment.

Salt Selection & Solid-State Characterization

The free base is an oil or low-melting solid prone to oxidation.[1] For pharmaceutical applications, it is converted into a crystalline salt.

Common Salt Forms
Salt FormStoichiometryPropertiesRecommended Use
Dihydrochloride 2 HCl : 1 BaseHighly crystalline, hygroscopic, high water solubility.[1]Formulation, Storage, XRD analysis.
Trifluoroacetate 2 TFA : 1 BaseAmorphous/Oil, often result of HPLC prep.Intermediate use, not for long-term storage.
Oxalate 1 Oxalic : 1 BaseOften forms stable, non-hygroscopic crystals.Purification via recrystallization.
Crystallographic Analysis (XRD)

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for confirming absolute configuration and salt stoichiometry.[1]

  • Crystal System: Typically Monoclinic or Triclinic for diamine salts.

  • Conformational Puckering:

    • Cyclobutane Ring: Exhibits a "puckered" or "butterfly" conformation to relieve torsional strain (typical pucker angle ~25-30°).[1]

    • Piperazine Ring: Adopts a distorted chair conformation. The spiro-fusion at C4 locks the ring, preventing the rapid chair-flip observed in simple piperazines.[1]

  • Hydrogen Bonding: In the dihydrochloride salt, chloride ions typically bridge the protonated N5 and N8 centers, forming a 3D hydrogen-bond network that stabilizes the lattice.[1]

Solution-State Analysis (NMR Spectroscopy)

NMR analysis of spiro salts requires careful solvent selection (D


O or DMSO-

) due to solubility and proton exchange rates.[1]
H NMR Signature (DMSO- )

The spectrum is distinct due to the non-equivalence of protons caused by the chiral spiro center.[1]

  • 
     9.0 - 10.0 ppm:  Broad singlets (exchangeable). Protonated N5-H
    
    
    
    and N8-H
    
    
    .
  • 
     3.0 - 3.8 ppm (Piperazine Ring): 
    
    • The protons on C6, C7, and C9 appear as complex multiplets rather than simple triplets.

    • Key Diagnostic: The C9 protons (adjacent to spiro C4) appear as an AB quartet or distinct doublets due to their diastereotopic nature relative to the chiral center.

  • 
     2.7 - 2.8 ppm:  Singlet. N-Methyl group (N8-CH
    
    
    
    ).[1]
  • 
     1.8 - 2.4 ppm (Cyclobutane Ring): 
    
    • Complex multiplets. The rigidity of the spiro junction renders the "upper" and "lower" face protons of the cyclobutane ring magnetically non-equivalent.

C NMR & DEPT
  • Spiro Carbon (C4): Characteristic quaternary signal, typically shifted downfield (~60-70 ppm) due to N5 and C9 attachment.[1]

  • Cyclobutane Carbons (C1, C3): High-field signals (~20-30 ppm).[1]

  • N-Methyl: ~43-46 ppm.[1]

Experimental Protocols

Protocol: Synthesis of the Dihydrochloride Salt

This protocol ensures the isolation of a stable, crystalline solid suitable for biological testing.

Reagents:

  • 8-Methyl-5,8-diazaspiro[3.5]nonane (Free Base, crude oil)[1]

  • HCl in 1,4-Dioxane (4.0 M)[1]

  • Diethyl Ether (anhydrous) or Ethanol/EtOAc for recrystallization.

Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 140 mg) of the free base in anhydrous Diethyl Ether (5 mL) at 0°C.

  • Acidification: Dropwise add 2.5 eq of 4.0 M HCl/Dioxane under N

    
     atmosphere. A white precipitate should form immediately.
    
  • Maturation: Stir the suspension at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete salt formation.

  • Isolation: Filter the solid under inert gas (argon/nitrogen) to prevent moisture absorption.

  • Washing: Wash the filter cake with cold anhydrous ether (3 x 2 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Yield: Expected yield >90% as a white, hygroscopic powder.

Protocol: Chiral Resolution (Analytical)

Since the scaffold is chiral, enantiomeric excess (ee) must be determined.

  • Column: Chiralpak AD-H or IC (Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (low absorption, use high concentration) or CAD (Charged Aerosol Detector).

  • Note: The free base is required for chiral GC/HPLC. Neutralize the salt with NaHCO

    
     prior to injection if using non-acidic columns.
    

Synthesis & Analysis Workflow

The following flowchart visualizes the logical progression from raw material to validated salt.

Workflow Start Start: Boc-Protected Precursor (tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate) Step1 1. N-Methylation (Reductive Amination: HCHO, NaBH3CN) Start->Step1 Step2 2. Deprotection (TFA or HCl/Dioxane) Step1->Step2 Crude Crude Salt (Mixture) Step2->Crude FreeBase 3. Free Base Liberation (Na2CO3, Extraction) Crude->FreeBase SaltForm 4. Salt Formation (HCl/Ether) FreeBase->SaltForm Analysis XRD (Solid State) NMR (Solution) Chiral HPLC SaltForm->Analysis

Caption: Step-by-step synthetic and analytical workflow for generating high-purity 8-Methyl-5,8-diazaspiro[3.5]nonane salts.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: Spirocyclic Motifs in Drug Discovery.[4][5]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the "escape from flatland" and physicochemical benefits of spiro[3.5] systems.
    • (General Journal Link for verification)

  • Synthesis of Diazaspiro[3.

    • Title: Synthesis and structural analysis of spiro-piperazine deriv
    • Source:Tetrahedron Letters / Patent Liter
    • Context: Describes the cyclization strategies and deprotection steps for the 5,8-diaza core.
  • Crystallographic Data

    • Title: 5,8-Diazaspiro[3.5]nonane dihydrochloride (Commercial Data).[1]

    • Source: Sigma-Aldrich / PubChem.[1]

    • Context: Confirmation of salt stoichiometry and physical properties.
    • (Note: 2,7-isomer is often proxy for general properties, specific 5,8-data derived from vendor COAs).[1]

  • Chiral Resolution Methods

    • Title: Enantiosepar
    • Source:Journal of Chrom
    • Context: General protocols for resolving chiral spiro-amines using polysaccharide columns.[1]

Sources

Foundational

Pharmacophore Modeling & Bioisosteric Design: The 8-Methyl-5,8-diazaspiro[3.5]nonane Scaffold

Executive Summary In the contemporary pursuit of "escaping flatland" in medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties (Fsp³, solubility) while maintain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary pursuit of "escaping flatland" in medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties (Fsp³, solubility) while maintaining rigid pharmacophoric vectors.[1][2] This guide focuses on 8-Methyl-5,8-diazaspiro[3.5]nonane , a high-value bioisostere for the ubiquitous piperazine ring.

Unlike flexible alkyl chains or flat aromatic linkers, this scaffold offers a unique geometric constraint: a piperazine ring spiro-fused to a cyclobutane. This architecture provides defined exit vectors, modulates basicity, and fills hydrophobic pockets with metabolically stable bulk. This document details the computational strategies, pharmacophore definition, and experimental logic required to deploy this scaffold effectively in drug discovery programs, particularly for GPCR and enzyme targets.

Structural Architecture & Vector Analysis

To model this scaffold effectively, one must first understand its geometric deviation from the standard piperazine chair conformation.

Chemical Definition and Numbering

The scaffold consists of a cyclobutane ring spiro-fused at position 4 to a piperazine ring .

  • N5: The secondary amine (typically the attachment point to the drug core).

  • N8: The tertiary amine (methylated), serving as the solvent-exposed basic headgroup.

  • Spiro Center (C4): The quaternary carbon locking the two rings orthogonal to each other.

Geometric Comparison: Piperazine vs. Spiro[3.5]

In a standard N-methylpiperazine, the N1-N4 vector is roughly linear (180°) in the chair conformation, though it can flip. In 8-Methyl-5,8-diazaspiro[3.5]nonane, the spiro-fusion at C4 introduces steric bulk that restricts the conformational freedom of the piperazine ring, often locking it into a specific chair pucker.

Key Modeling Insight: The cyclobutane ring does not just add mass; it acts as a "hydrophobic anchor" that can occupy sub-pockets often inaccessible to the planar hydrogens of a simple piperazine.

VectorAnalysis cluster_0 Standard Piperazine cluster_1 Spiro[3.5] Scaffold Pip_Node N-Methylpiperazine (Flexible Chair) Pip_Vec Vector: ~180° Linear High Conformational Entropy Pip_Node->Pip_Vec Comparison Bioisosteric Shift: 1. Reduced Entropy Penalty 2. Increased Fsp3 3. Orthogonal Hydrophobic Vector Pip_Vec->Comparison Spiro_Node 8-Methyl-5,8-diazaspiro[3.5]nonane (Rigidified) Spiro_Vec Vector: Angular Constraint Hydrophobic Bulk (Cyclobutane) Spiro_Node->Spiro_Vec Spiro_Vec->Comparison

Figure 1: Geometric and thermodynamic comparison between standard piperazine and the spiro[3.5] bioisostere.

Physicochemical Profiling for Modeling

Accurate pharmacophore modeling requires precise assignment of ionization states and lipophilic features.

Basicity (pKₐ)

The spiro-fusion affects the basicity of the adjacent nitrogen (N5).

  • N8 (Methylated): Typical tertiary amine pKₐ (~8.5–9.5). Modeled as Positive Ionizable (PI) .

  • N5 (Attachment): The inductive effect of the spiro-carbon and the steric crowding can slightly lower the pKₐ compared to a free piperazine. However, if acylated (e.g., amide linkage to core), it becomes a neutral Hydrogen Bond Acceptor (HBA) . If alkylated, it remains basic.

Lipophilicity & Shape
  • Cyclobutane Ring: Modeled as a Hydrophobic (Hyd) sphere. Unlike an ethyl or isopropyl group, this hydrophobic volume is "tied back," preventing it from collapsing onto the core scaffold.

  • Fsp³ Contribution: Increases solubility relative to aromatic rings by disrupting crystal lattice packing energy.

Table 1: Pharmacophoric Feature Definitions

Atom/GroupFeature TypeModeling RoleInteraction Partner
N8 (Methyl) Positive Ionizable (PI)Salt bridge / Cation-πAsp/Glu residues or Trp/Tyr cages (e.g., Menin)
N8 (Lone Pair) H-Bond Acceptor (HBA)Directional H-bondBackbone NH or Ser/Thr OH
Cyclobutane Hydrophobic (Hyd)Van der Waals packingHydrophobic sub-pockets (e.g., Leu/Val/Phe)
N5 HBA (if amide) / PI (if amine)Linker orientationSolvent exposure or specific hinge H-bonds

Computational Protocol: Scaffold Hopping & Alignment

This protocol describes how to replace a piperazine linker with the 8-Methyl-5,8-diazaspiro[3.5]nonane core in a molecular modeling environment (e.g., MOE, Schrödinger, or OpenEye).

Step 1: Conformational Ensemble Generation

Do not rely on a single energy-minimized structure. The spiro ring is rigid, but the piperazine chair can still flip, and the N-methyl group can rotate.

  • Method: Stochastic search (e.g., OMEGA or ConfGen).

  • Force Field: OPLS3e or MMFF94s (specifically parameterized for amines).

  • Constraint: Ensure the cyclobutane ring geometry (puckering) is sampled, although it is relatively rigid.

Step 2: Electrostatic Alignment

When replacing a piperazine, align based on electrostatic fields rather than just atom-for-atom overlap. The spiro-cycle changes the electron density distribution.

  • Tool: Field-based alignment (e.g., Cresset's Forge or Schrödinger's shape screening).

  • Objective: Match the positive potential of N8 with the reference ligand's basic amine.

Step 3: Vector Screening

Verify that the vectors of the substituents on N5 and N8 do not clash with the receptor.

  • Check: The cyclobutane ring projects "up/down" relative to the piperazine plane. Ensure this volume does not clash with the receptor walls (e.g., in narrow GPCR channels).

ModelingWorkflow cluster_conf 1. Conformation Sampling cluster_align 2. Pharmacophore Alignment cluster_eval 3. Scoring & Selection Start Input: Reference Ligand (Piperazine Core) GenConf Generate Conformers (Force Field: OPLS3e) Start->GenConf Filter Filter High Energy (>5 kcal/mol) GenConf->Filter DefFeat Define Features: PI (N8) + Hyd (C-Ring) Filter->DefFeat Align Align Spiro Scaffold to Ref Vectors DefFeat->Align Clash Check Steric Clashes (Cyclobutane vs Protein) Align->Clash Score Calculate Shape Similarity (Tanimoto > 0.7) Clash->Score

Figure 2: Computational workflow for bioisosteric replacement using the spiro scaffold.

Case Application: GPR119 Agonist Design

Context: GPR119 agonists often feature a piperidine or piperazine core. The 7-azaspiro[3.5]nonane and 5,8-diazaspiro[3.5]nonane scaffolds have been successfully used to improve metabolic stability and potency in this class.

Mechanism:

  • The Anchor: The basic nitrogen (N8) interacts with a conserved Aspartate in the GPCR binding pocket.

  • The Spacer: The spiro-scaffold acts as a rigid spacer, positioning the aromatic tail (attached to N5) into a hydrophobic pocket.

  • The Optimization: Replacing a standard piperazine with 8-Methyl-5,8-diazaspiro[3.5]nonane introduces the cyclobutane ring. In GPR119, this extra hydrophobic bulk can engage with specific residues (e.g., Trp or Phe) in the transmembrane bundle, increasing residence time and potency.

Experimental Validation Protocol:

  • Synthesis: Reductive amination of the N-Boc protected spiro-ketone intermediate, followed by deprotection and coupling to the aromatic core.

  • Assay: cAMP accumulation assay (GPR119 is Gs-coupled).

  • Success Metric: Maintenance of potency (EC50 < 50 nM) with improved microsomal stability (t1/2 > 30 min) compared to the piperazine analog.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. (2018).[3] Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. (2025).[1][2][4][5][6] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 8-Methyl-5,8-diazaspiro[3.5]nonane in Pharmaceutical Intermediate Synthesis

Abstract & Introduction Spirocyclic scaffolds have become increasingly vital in modern medicinal chemistry, offering a unique three-dimensional exit vector for substituents that allows for improved exploration of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Spirocyclic scaffolds have become increasingly vital in modern medicinal chemistry, offering a unique three-dimensional exit vector for substituents that allows for improved exploration of chemical space compared to traditional flat aromatic systems.[1] Among these, 8-Methyl-5,8-diazaspiro[3.5]nonane stands out as a versatile and valuable pharmaceutical intermediate. Its constrained bicyclic structure, containing two distinct nitrogen atoms, provides a rigid framework ideal for the synthesis of complex molecules with precisely oriented functionalities. This guide provides an in-depth overview of the core properties, applications, and detailed synthetic protocols for utilizing 8-Methyl-5,8-diazaspiro[3.5]nonane in drug discovery and development programs.

The diazaspiro[3.5]nonane core is a "privileged scaffold," appearing in a variety of biologically active compounds.[2] Its structure allows for the creation of derivatives with diverse pharmacological profiles, including potential applications as modulators of voltage-gated sodium channels and other therapeutic targets.[3][4] This document serves as a practical guide for researchers, explaining the rationale behind experimental choices and providing robust, validated protocols for key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is critical for safe handling and successful reaction planning.

PropertyValueSource
IUPAC Name 8-Methyl-5,8-diazaspiro[3.5]nonaneAppretech
CAS Number 2090279-52-8[5]
Molecular Formula C₈H₁₆N₂[5]
Molecular Weight 140.23 g/mol [5]
Purity ≥98% (Typical)[5]
Physical Form Solid[6]
Storage Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed.[6]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

Core Synthetic Applications: The Role of the Spirocyclic Scaffold

The primary utility of 8-Methyl-5,8-diazaspiro[3.5]nonane lies in its function as a constrained diamine building block. The two nitrogen atoms (N5 and N8) possess different steric and electronic environments, allowing for selective functionalization.

  • N8 Position: The tertiary amine at N8 is typically less reactive due to the presence of the methyl group. It primarily serves as a structural element, locking the conformation of the piperidine ring.

  • N5 Position: The secondary amine within the azetidine ring is the primary site for synthetic modification. Its accessibility makes it an ideal handle for introducing a wide range of substituents via reactions like N-acylation and N-alkylation.

This differential reactivity is key to its utility, enabling chemists to append pharmacophoric groups to the N5 position with high predictability, while the rest of the scaffold maintains a rigid, defined 3D geometry.

Experimental Protocols & Methodologies

The following protocols are foundational for the derivatization of 8-Methyl-5,8-diazaspiro[3.5]nonane. They are designed to be robust and reproducible.

Protocol 1: Selective N-Acylation of the N5 Position

N-acylation is a fundamental transformation for creating amide derivatives, a common functional group in many active pharmaceutical ingredients (APIs).[7] This protocol details a standard procedure using an acyl chloride.

Expert Insight: The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It effectively scavenges the HCl byproduct generated during the reaction without competing with the N5-amine for the acyl chloride. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Workflow Diagram:

G sub Substrates: - 8-Methyl-5,8-diazaspiro[3.5]nonane - Acyl Chloride (1.1 eq) - Base (e.g., TEA, 1.5 eq) react N-Acylation Reaction sub->react DCM, 0 °C to RT workup Aqueous Work-up (e.g., NaHCO3 wash, Brine) react->workup Crude Mixture purify Purification (Column Chromatography) workup->purify Organic Phase product Final Product: N5-Acylated Derivative purify->product Isolated Product

Caption: General workflow for the N-acylation of 8-Methyl-5,8-diazaspiro[3.5]nonane.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 8-Methyl-5,8-diazaspiro[3.5]nonane (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.5 eq).

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure N5-acylated product.[8]

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and installing alkyl groups at the N5 position. This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ.

Expert Insight: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder and more selective for iminium ions over ketones or aldehydes than other reducing agents like sodium borohydride, reducing the likelihood of side reactions. The reaction is often performed in dichloroethane (DCE) or tetrahydrofuran (THF).

Workflow Diagram:

G A Start Materials: - Spiro-diamine - Aldehyde/Ketone (1.2 eq) B Intermediate Formation (Iminium Ion) A->B DCE, Acetic Acid (cat.) C Reduction B->C Add NaBH(OAc)3 (1.5 eq) D Work-up & Purification C->D Quench & Extract E Final Product N5-Alkylated Derivative D->E Chromatography

Caption: Key stages of the reductive amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 8-Methyl-5,8-diazaspiro[3.5]nonane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE).

  • Iminium Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control gas evolution and the reaction temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography to yield the desired N5-alkylated product.[9]

Conclusion

8-Methyl-5,8-diazaspiro[3.5]nonane is a high-value intermediate for pharmaceutical synthesis. Its rigid spirocyclic core and differentially reactive nitrogen centers provide a reliable platform for building molecular complexity in a controlled, three-dimensional manner. The protocols detailed herein for N-acylation and N-alkylation represent foundational, robust methods for the derivatization of this scaffold, enabling the synthesis of novel chemical entities for drug discovery programs. Adherence to these methodologies, coupled with the expert insights provided, will facilitate the successful application of this versatile building block.

References

  • Curia Global. (2019).
  • BenchChem. (2025).
  • RSC Publishing. (Date not available). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • MDPI. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold.
  • MDPI. (2025).
  • Appretech Scientific Limited. (Date not available). 8-Methyl-5,8-diazaspiro[3.5]nonane.
  • Google Patents. (2020). Novel pyrimidinyl-diazospiro compounds.
  • PubMed. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis.
  • ResearchGate. (2011). New and Unusual Scaffolds in Medicinal Chemistry.
  • Sigma-Aldrich. (Date not available). 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride.

Sources

Application

Application Note: Solvent Selection &amp; Handling for 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

[1] Executive Summary This guide details the solubility profile, solvent selection, and handling protocols for 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride . As a rigid spirocyclic diamine salt, this compound exhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the solubility profile, solvent selection, and handling protocols for 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride . As a rigid spirocyclic diamine salt, this compound exhibits distinct physicochemical properties compared to its free base. The dihydrochloride (


) form confers high aqueous solubility but introduces significant acidity in solution, necessitating careful pH management for biological applications. This document provides standardized workflows for preparing stock solutions for medicinal chemistry and biological assays.

Physicochemical Profile & Solubility Logic

Structural Analysis

The compound features a spiro[3.5]nonane core containing two nitrogen atoms (diazaspiro).[1]

  • Core Structure: Rigid, bicyclic spiro-system (azetidine and piperidine rings).[1]

  • Salt Form (

    
    ):  Both nitrogen centers are protonated, resulting in a dicationic species 
    
    
    
    .
  • Implication: The lattice energy is high, and the compound is highly polar. It behaves as a strong electrolyte in water.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on the thermodynamic solubility of the


 salt.
Solvent ClassRecommended SolventsSolubility PredictionApplication Context
Aqueous Water (Milli-Q), PBS*, SalineHigh (>50 mg/mL)Biological assays, aqueous reactions.[1] Note: Acidic pH shift.[1]
Polar Aprotic DMSO, DMFHigh (>25 mg/mL)High-throughput screening (HTS) stocks, cryopreservation.
Polar Protic Methanol, EthanolModerate Crystallization, intermediate dilutions.[1]
Non-Polar Hexane, Toluene, Et2OInsoluble Washing impurities; antisolvent precipitation.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow/Insoluble NOT recommended for the salt form. Requires free-basing first.[1]

*PBS (Phosphate Buffered Saline) capacity may be exceeded by high concentrations of


 salt, leading to pH crash.

Decision Framework: Solvent Selection

Choose your solvent system based on the downstream application.[1]

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSynth Chemical Synthesis (Reaction/Derivatization) Start->ChemSynth DMSO_Stock Prepare 10-100 mM Stock in DMSO BioAssay->DMSO_Stock Standard Water_Stock Prepare Aqueous Stock (Check pH!) BioAssay->Water_Stock DMSO Sensitive Polar_Rxn Reaction in Polar Solvent? (MeOH, DMF, Water) ChemSynth->Polar_Rxn NonPolar_Rxn Reaction in Non-Polar? (DCM, THF, Toluene) ChemSynth->NonPolar_Rxn Buffer_Step Dilute into Media/Buffer (Final DMSO < 1%) DMSO_Stock->Buffer_Step Water_Stock->Buffer_Step Direct_Use Use 2HCl Salt Directly (Add base if needed) Polar_Rxn->Direct_Use Free_Base MANDATORY: Free-Base Protocol (Extract to Organic) NonPolar_Rxn->Free_Base caption Figure 1: Solvent selection decision tree based on experimental goals.

Detailed Protocols

Protocol A: Preparation of Biological Stock Solutions (DMSO)

Objective: Create a stable, high-concentration stock for cellular or enzymatic assays.[1] Critical Insight: DMSO is hygroscopic.[1][2] Water uptake can degrade the stock over time.[1]

  • Calculate: Determine the mass required for a

    
     or 
    
    
    
    stock.
    • MW (Dihydrochloride):

      
       (Verify specific batch MW).[1]
      
  • Weigh: Weigh the powder into a sterile, amber glass vial (plastic can leach extractables in DMSO).

  • Dissolve: Add high-grade anhydrous DMSO (molecular sieve treated).

  • Vortex: Vortex for 30 seconds. The salt should dissolve rapidly.[1]

  • Aliquot: Dispense into single-use aliquots (e.g.,

    
    ) to avoid freeze-thaw cycles.
    
  • Store: Store at

    
     (stable for 6 months) or 
    
    
    
    (stable for >1 year).
Protocol B: Preparation of Aqueous Stocks & pH Management

Objective: Dissolve directly in water for DMSO-sensitive assays. Risk: A


 solution of a dihydrochloride salt acts like 

.[1] This will drastically lower the pH of unbuffered water, potentially denaturing proteins or killing cells.
  • Dissolve: Dissolve the compound in Milli-Q water at

    
     the desired final concentration.
    
  • pH Check: Spot

    
     on pH paper.[1] It will likely be acidic (pH 2–4).[1]
    
  • Neutralization (Optional but Recommended):

    • If the assay buffer is weak (e.g., dilute PBS), pre-neutralize the stock.

    • Add

      
       dropwise very slowly while monitoring pH. Stop at pH 7.0.[1]
      
    • Warning: Over-basifying may precipitate the free base if the concentration exceeds the free base's water solubility.[1]

  • Filtration: Sterilize using a

    
     PVDF or PES syringe filter.[1]
    
Protocol C: Free-Basing for Organic Synthesis

Objective: Convert the


 salt to the free amine for reactions in DCM, THF, or Toluene.

FreeBasing Start Start: 2HCl Salt Dissolve Dissolve in Min. Water (e.g., 1g in 5mL) Start->Dissolve Basify Add 2M NaOH or Na2CO3 (pH > 10) Dissolve->Basify Extract Extract with DCM or EtOAc (3x Volume) Basify->Extract Dry Dry Organic Layer (Na2SO4 / MgSO4) Extract->Dry Concentrate Evaporate Solvent (Vacuo) Dry->Concentrate End Yield: Free Base Oil/Solid Concentrate->End caption Figure 2: Free-basing workflow to render the compound soluble in organic solvents.

  • Dissolution: Dissolve

    
     of the 
    
    
    
    salt in the minimum volume of water (
    
    
    ).[1]
  • Basification: Slowly add

    
     of 
    
    
    
    or saturated
    
    
    . The solution will turn cloudy as the free base forms (if it is solid) or oils out.[1] Ensure pH
    
    
    .
  • Extraction: Extract 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Note: For highly polar spiro-diamines, DCM/Isopropanol (3:1) is a stronger extraction solvent if the compound remains in the aqueous phase.[1]

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Filter and evaporate in vacuo to obtain the free base.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Media "Salting out" or pH shock.[1]Dilute the DMSO stock slowly into vortexing media. Ensure final concentration is below solubility limit (typically

for assays).[1]
Acidic Assay Buffer

overwhelmed the buffer capacity.
Use a stronger buffer (e.g.,

HEPES) or neutralize the stock solution first (Protocol B).
Insoluble in DCM Salt form used directly.[1]Perform Protocol C (Free-basing).[1] HCl salts do not dissolve in DCM.[1]
Oil formation Free base is an oil (common for spiro-amines).[1]This is normal. Store the oil at

or convert back to salt for storage.

References

  • Sigma-Aldrich. 5,8-Diazaspiro[3.5]nonane dihydrochloride Product Sheet. Accessed Oct 2023.[1] Link

  • ChemScene. 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride (Analogous Spiro Salt Properties). Accessed Oct 2023.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of HCl salt solubility).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on salt selection and solubility).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

Welcome to the technical support guide for 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for overcoming solubility challenges with this compound in organic solvents.

Introduction: Understanding the Solubility Challenge

8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride is a dihydrochloride salt, meaning it possesses two protonated amine groups and two chloride counter-ions. This ionic character imparts high polarity to the molecule, making it readily soluble in aqueous solutions but challenging to dissolve in many common organic solvents.[1] The strong ionic interactions within the crystal lattice of the salt require a solvent with sufficient polarity to overcome this lattice energy.[2] This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride poorly soluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The primary reason is a mismatch in polarity. DCM and THF are non-polar to weakly polar aprotic solvents, while the dihydrochloride salt is highly polar.[3] "Like dissolves like" is a fundamental principle of solubility; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. The solvent molecules need to effectively surround and stabilize the ions of the salt, a process that is energetically unfavorable with non-polar solvents.

Q2: What are the key factors influencing the solubility of a hydrochloride salt?

Several factors govern solubility, including the polarity of the solute and solvent, the crystal lattice energy of the salt, temperature, and the presence of other ions (common ion effect).[2] The nature of the counter-ion also plays a significant role in the overall physicochemical properties of the salt.[4]

Q3: Is it possible to predict the best solvent for my compound?

While exact prediction is difficult without experimental data, you can make an educated choice based on solvent polarity charts and the structure of your compound. Highly polar solvents are a good starting point. However, for specific reaction requirements in less polar media, a more strategic approach is necessary.

Troubleshooting Guide: Improving Solubility

This section provides a series of troubleshooting steps and protocols to systematically improve the solubility of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride in organic solvents.

Problem 1: The compound does not dissolve in the desired non-polar or weakly polar organic solvent (e.g., DCM, Toluene, Ethyl Acetate).

The addition of a small amount of a polar protic co-solvent can significantly enhance solubility.

  • Causality: The polar co-solvent (e.g., methanol or ethanol) can solvate the charged portions of the molecule, breaking down the crystal lattice and allowing the resulting complex to be more compatible with the bulk non-polar solvent.[1]

  • Experimental Protocol:

    • Suspend the 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride in your primary non-polar solvent.

    • While vigorously stirring, add a polar co-solvent (e.g., methanol) dropwise until the solid dissolves.

    • Caution: Use the minimum amount of co-solvent necessary, as it may affect your subsequent reaction chemistry.

  • Causality: For many compounds, solubility increases with temperature. The added thermal energy helps to overcome the crystal lattice energy.

  • Experimental Protocol:

    • Suspend the compound in the desired solvent.

    • Gently warm the mixture while stirring.

    • Caution: Be mindful of the boiling point of your solvent and the thermal stability of your compound. Excessive heat can lead to degradation.[1]

Problem 2: The use of co-solvents is not compatible with the reaction conditions.

This is often the most effective strategy for achieving solubility in non-polar organic solvents.

  • Causality: Neutralizing the hydrochloride salt to its corresponding free amine removes the ionic charges, significantly reducing the polarity of the molecule. The resulting free base is more "organic-like" and thus more soluble in a wider range of organic solvents.[1]

  • Experimental Protocol: Liquid-Liquid Extraction

    • Dissolve the 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride in water.

    • Add a suitable inorganic base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) dropwise until the pH of the aqueous solution is basic (pH > 9).

    • Extract the aqueous layer with a water-immiscible organic solvent (e.g., DCM, ethyl acetate). Repeat the extraction 2-3 times.

    • Combine the organic layers.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free base.

    • Caution: The free amine may be less stable than its hydrochloride salt, so it is often best to use it immediately or store it under an inert atmosphere at a low temperature.[1]

Problem 3: The compound needs to be solubilized in a biphasic system for a reaction.
  • Causality: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[5] Typically, these catalysts are quaternary ammonium or phosphonium salts with lipophilic alkyl groups. The PTC exchanges its anion for the chloride ion of your compound, forming a lipophilic ion pair that is soluble in the organic phase.[6]

  • Experimental Protocol:

    • Set up your biphasic reaction system (e.g., water and toluene).

    • Add the 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride to the aqueous phase.

    • Add a catalytic amount (typically 1-10 mol%) of a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide or Aliquat 336) to the reaction mixture.

    • Stir the mixture vigorously to ensure efficient transfer between the phases.

Data Presentation

Table 1: Properties of Common Organic Solvents

SolventPolarity Index[7]Dielectric Constant (20°C)[8]Type
n-Hexane0.11.89Non-polar Aprotic
Toluene2.42.38Non-polar Aprotic
Dichloromethane (DCM)3.19.08Polar Aprotic
Tetrahydrofuran (THF)4.07.52Polar Aprotic
Ethyl Acetate4.46.02Polar Aprotic
Acetone5.121.01Polar Aprotic
Methanol (MeOH)5.133.0Polar Protic
Ethanol (EtOH)4.324.55Polar Protic
Dimethylformamide (DMF)6.436.71Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.68Polar Aprotic
Water10.280.1Polar Protic

Visualizations

Solubility_Troubleshooting_Workflow start Start: Insoluble 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride in desired organic solvent solvent_check Is the reaction compatible with polar protic solvents? start->solvent_check ptc Consider Phase-Transfer Catalysis for biphasic reactions start->ptc For biphasic systems use_polar_solvent Use a more polar solvent (e.g., MeOH, EtOH, DMF, DMSO) solvent_check->use_polar_solvent Yes co_solvent Try a co-solvent system (e.g., DCM/MeOH) solvent_check->co_solvent No success Success: Soluble Compound use_polar_solvent->success free_base Convert to free base co_solvent->free_base If co-solvent fails or is incompatible free_base->success ptc->success

Caption: Decision workflow for improving solubility.

Free_Base_Conversion start Start: Dihydrochloride Salt in Water add_base add_base start:f0->add_base:f0 extract Extract with Organic Solvent (e.g., DCM) Repeat 3x add_base:f0->extract:f0 dry Dry Organic Layer (e.g., Na2SO4) Filter extract:f0->dry:f0 end End: Free Base in Organic Solvent dry:f0->end:f0

Caption: Workflow for conversion to free base.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Serajuddin, A. T. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Counterion. Retrieved from [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

  • SACHEM, Inc. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • ACS Publications. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Mechanism of Process-Induced Salt-to-Free Base Transformation of Pharmaceutical Products | Request PDF. Retrieved from [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, February 1). Paper spray ionization of polar analytes using non-polar solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US5354475A - Process for separating polar and non-polar constituents from coal tar distillates.
  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 8-Methyl-5,8-diazaspiro[3.5]nonane. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table | PDF. Retrieved from [Link]

  • UCLA Chemistry. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • Louisiana State University. (n.d.). Polarity Index. Retrieved from [Link]

  • N.A. (n.d.). Polarity of Solvents.
  • MDPI. (2025, May 23). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. Retrieved from [Link]

Sources

Optimization

Stability of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride under basic conditions

Technical Support Center: 8-Methyl-5,8-diazaspiro[3.5]nonane Introduction 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride is a spirocyclic diamine scaffold of increasing interest in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Methyl-5,8-diazaspiro[3.5]nonane

Introduction

8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride is a spirocyclic diamine scaffold of increasing interest in medicinal chemistry and drug development. As a dihydrochloride salt, the compound is acidic and generally stable in its solid form. However, experimental protocols in synthesis, formulation, and biological assays often require dissolving the compound under neutral or basic conditions. This converts the salt to its free base form, 8-Methyl-5,8-diazaspiro[3.5]nonane, and introduces potential stability challenges.

This technical guide addresses common questions and troubleshooting scenarios encountered when working with this compound in alkaline environments. While comprehensive kinetic stability data for this specific molecule is not extensively published, this document provides insights based on fundamental chemical principles of related structures and outlines robust methodologies for assessing its stability in your own experimental systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What happens chemically when 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride is dissolved in a basic solution?

A: When the dihydrochloride salt is introduced into a basic solution (e.g., containing sodium hydroxide, sodium bicarbonate, or a basic buffer), a simple acid-base neutralization reaction occurs. Each of the two protonated amine centers on the diazaspiro nonane core will donate a proton to a corresponding equivalent of base.

  • Reaction: C₈H₁₆N₂·2HCl + 2 NaOH → C₈H₁₆N₂ (free base) + 2 NaCl + 2 H₂O

The resulting species in solution is the neutral, deprotonated free base, 8-Methyl-5,8-diazaspiro[3.5]nonane. The primary stability concerns discussed in this guide relate to the chemical integrity of this free base form in the alkaline aqueous environment.

Q2: My solution of the compound turned yellow or brown after making it basic. What is the likely cause?

A: The development of color in solutions containing amines, particularly under basic conditions, is often an indicator of oxidation . Secondary and tertiary amines can be susceptible to oxidation by dissolved atmospheric oxygen. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of trace metal ions. The resulting oxidized species, such as N-oxides or products of more complex degradation pathways, are frequently colored.

To mitigate oxidative degradation:

  • Use Degassed Solvents: Sparge your buffer or solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If the application allows, conduct the experiment in a glovebox or under a steady stream of inert gas.

  • Protect from Light: Use amber vials or wrap your reaction vessel in aluminum foil.

  • Consider Antioxidants: If compatible with your downstream process, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.

Q3: What are the most probable non-oxidative degradation pathways for 8-Methyl-5,8-diazaspiro[3.5]nonane in a basic solution?

A: The core structure of 8-Methyl-5,8-diazaspiro[3.5]nonane contains a six-membered piperidine ring and a four-membered azetidine ring fused at a spirocenter. The primary point of vulnerability under basic conditions is the azetidine ring due to its significant ring strain.

  • Mechanism: Hydroxide-mediated ring-opening of the azetidine moiety. The strained four-membered ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻), particularly at elevated temperatures. This would result in the cleavage of a carbon-nitrogen bond, leading to a linear amino alcohol derivative. This type of degradation is a known liability for strained heterocyclic systems. General hydrolysis of C-N bonds can occur but typically requires more forcing conditions than ring-opening of a strained system[1].

Below is a diagram illustrating this potential pathway.

Potential degradation via azetidine ring-opening.

Q4: How can I quantitatively monitor the stability of my compound in a basic solution?

A: The most reliable methods for stability monitoring are chromatographic.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique. You can monitor the decrease in the peak area of the parent compound over time. The appearance of new peaks signifies the formation of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a superior method as it provides both chromatographic separation and mass information. LC-MS allows you to not only quantify the loss of the parent compound but also to get the molecular weight of the degradants, which is critical for identifying the degradation pathway (e.g., confirming the mass of a ring-opened product).[2]

Part 2: Troubleshooting Guide for Stability Issues

Problem Observed Potential Cause Recommended Action / Solution
Rapid loss of parent compound peak in HPLC/LC-MS. High chemical reactivity at the set pH and temperature.1. Confirm identity loss with MS. 2. Perform the experiment at a lower temperature. 3. If possible, reduce the pH to the minimum required for the experiment. 4. Reduce the duration of exposure to the basic conditions.
Appearance of multiple new peaks in the chromatogram. A complex degradation cascade is occurring (e.g., oxidation followed by rearrangement or fragmentation).1. Use LC-MS to determine the mass of the major degradants. 2. Conduct a time-course study to see which degradants appear first. 3. If oxidation is suspected (see FAQ 2), implement protective measures (inert atmosphere, protection from light).
Poor mass balance (sum of parent and degradant peak areas decreases over time). 1. Formation of non-UV active or poorly ionizable products. 2. Adsorption of the compound or its degradants to the container surface. 3. Formation of volatile degradation products.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 2. Test different container materials (e.g., polypropylene vs. glass). 3. Use headspace GC-MS to analyze for volatile products if suspected.
Inconsistent results between experimental runs. Variability in experimental conditions (e.g., dissolved O₂ levels, pH drift, temperature fluctuations).1. Strictly control all parameters. 2. Always use freshly prepared, degassed buffers. 3. Verify the pH of the solution both before and after the experiment. 4. Use a calibrated thermostat for temperature control.

Part 3: Experimental Protocol: Assessing Compound Stability

This protocol provides a robust framework for determining the stability of 8-Methyl-5,8-diazaspiro[3.5]nonane in a specific buffered solution.

Objective: To quantify the degradation of the compound over 24 hours at a defined basic pH and temperature.

Materials:

  • 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

  • High-purity water (e.g., Milli-Q)

  • Buffer components (e.g., sodium bicarbonate for pH 9-10)

  • Acid/base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Calibrated pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Class A volumetric flasks and pipettes

  • Thermostatted incubator or water bath

Methodology:

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10.0 mL of high-purity water. This acidic stock solution is generally stable for short-term storage.

    • Buffer Solution: Prepare the desired buffer (e.g., 50 mM sodium bicarbonate). Adjust the pH to the target value (e.g., pH 9.5) using dilute NaOH or HCl. Degas the buffer by sparging with nitrogen for 20 minutes.

  • Stability Study Initiation:

    • Pre-equilibrate the buffer solution to the target temperature (e.g., 25°C or 37°C) in a thermostatted environment.

    • To initiate the experiment (t=0), add a precise volume of the stock solution to the buffer to achieve the final target concentration (e.g., 100 µL of stock into 9.9 mL of buffer for a final concentration of 10 µg/mL). Mix thoroughly.

  • Time-Point Sampling:

    • t=0: Immediately after mixing, withdraw an aliquot (e.g., 500 µL), transfer it to an HPLC vial, and if necessary, quench any further degradation by adding a small amount of acid (e.g., 10 µL of 1 M HCl). This sample represents 100% of the initial compound.

    • Subsequent Time Points: Store the bulk solution at the target temperature, protected from light. Withdraw and quench aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • LC-MS Analysis:

    • Analyze all samples using a validated LC-MS method.

    • Integrate the peak area of the parent compound (at m/z corresponding to the free base, C₈H₁₇N₂⁺).

    • Screen for the appearance and integration of any major degradant peaks.

  • Data Analysis & Visualization:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot "% Compound Remaining" versus "Time (hours)".

    • This data provides a clear stability profile under your specific conditions.

The following diagram illustrates the logical workflow for this experimental protocol.

G prep Prepare Stock & Degassed Buffer init Initiate Study: Spike Stock into Buffer at T prep->init t0 Sample t=0 (Quench Immediately) init->t0 incubate Incubate at T, Protected from Light init->incubate analyze Analyze All Samples by LC-MS t0->analyze sample Sample at Time Points (1, 2, 4, 8, 24h) & Quench incubate->sample Intervals sample->analyze plot Plot % Remaining vs. Time analyze->plot result Determine Stability Profile plot->result

Workflow for assessing compound stability.

References

  • General Principles of Drug Stability and Degrad

    • Title: CHEMICAL STABILITY OF DRUGS
    • Source: IIP Series
    • URL: [Link]

  • Example of pH-Dependent Chemical Stability Studies.

    • Title: Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils
    • Source: USDA ARS
    • URL: [Link]

  • Example of Amine Decomposition Kinetics in Alkaline Solution.

    • Title: Decomposition of N-chloroglycine in alkaline aqueous solution: kinetics and mechanism
    • Source: PubMed
    • URL: [Link]

  • Use of LC-MS for Stability Analysis.

    • Title: Drug Stability Table
    • Source: Adriamed
    • URL: [Link]

  • Synthesis Involving Spirocyclic Diamines (Implied Stability under certain conditions).

    • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry
    • Source: ResearchG
    • URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking LC-MS Strategies for the Structural Elucidation of Diazaspiro Impurities

A Comparative Guide for Pharmaceutical Analysis Executive Summary Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are increasingly prevalent in modern drug discovery due to their abilit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Analysis

Executive Summary

Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are increasingly prevalent in modern drug discovery due to their ability to rigidify structures and improve metabolic stability. However, their synthesis often yields complex impurity profiles, including regioisomers and incomplete cyclization products that are difficult to resolve using standard "generic" methods.

This guide objectively compares the industry-standard Nominal Mass (Triple Quadrupole) + C18 workflow against an optimized High-Resolution Mass Spectrometry (HRMS) + Phenyl-Hexyl strategy. We demonstrate that while nominal mass techniques are sufficient for known quantitation, they fail to provide the structural fidelity required for de novo identification of diazaspiro impurities.

Part 1: The Analytical Challenge

The core difficulty in analyzing diazaspiro impurities lies in two factors:

  • Isobaric Interference: Many synthetic byproducts (e.g., regioisomers of the spiro-cyclization) have the exact same molecular weight as the API or other impurities.

  • Lack of Chromophores: These aliphatic rigid bicycles often lack strong UV absorption, rendering HPLC-UV/DAD insufficient for purity assessment.

Comparison of Analytical Architectures
FeatureMethod A: Standard Generic Method B: Optimized Spiro-Specific
Detector Triple Quadrupole (QqQ)Q-TOF or Orbitrap (HRMS)
Separation Phase C18 (Octadecylsilane)Phenyl-Hexyl / Biphenyl
Mechanism Hydrophobic Interaction

-

Interaction & Shape Selectivity
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (0.001 Da)
Primary Use Quantitation of knownsElucidation of unknowns

Part 2: Chromatographic Strategy (C18 vs. Phenyl-Hexyl)

The Failure of C18

Standard C18 columns rely on hydrophobic interactions. Diazaspiro compounds are often highly polar and basic. On C18, they tend to elute early (near the void volume) with poor peak shape due to silanol interactions. Furthermore, C18 chains are flexible and struggle to separate rigid spiro-isomers that have identical hydrophobicity but different 3D shapes.

The Phenyl-Hexyl Advantage

Phenyl-Hexyl phases offer "orthogonality" through


-

interactions. The rigid diazaspiro backbone, often containing nitrogen lone pairs or coupled with aromatic protecting groups (like Cbz or Boc during synthesis), interacts distinctively with the phenyl ring of the stationary phase.

Expert Insight: For diazaspiro compounds, the separation mechanism is often driven by "shape selectivity." The rigid spiro-carbon forces a specific 3D orientation that fits differently into the Phenyl-Hexyl stationary phase compared to a planar impurity.

Part 3: Mass Spectrometry & Fragmentation Logic

Fragmentation Pathways of Diazaspiro Scaffolds

Understanding the fragmentation is crucial for distinguishing the parent drug from impurities.

  • Mechanism: Fragmentation typically initiates at the most strained ring. In a 2,7-diazaspiro[3.5]nonane system, the 4-membered azetidine ring is under high ring strain (~26 kcal/mol) compared to the 6-membered piperidine ring.

  • Diagnostic Ions:

    • Ring Opening: The azetidine ring usually opens first, often followed by the loss of

      
       fragments (retro-cyclization).
      
    • Alpha-Cleavage: Cleavage adjacent to the spiro-carbon is common, generating characteristic mass defects.

Visualization: Fragmentation Logic & Workflow

The following diagram illustrates the decision matrix for identifying an unknown impurity in a diazaspiro sample.

ImpurityIdentification Start Unknown Impurity Detected (RT Shift vs API) MS1 MS1 Full Scan (HRMS) Determine Exact Mass Start->MS1 Isotope Isotope Pattern Analysis (Cl/Br presence? N-rule?) MS1->Isotope Formula Generate Molecular Formula (e.g., < 5ppm error) Isotope->Formula MS2 MS2 Fragmentation (HCD/CID) Energy Ramp: 20-50 eV Formula->MS2 FragAnalysis Fragment Analysis MS2->FragAnalysis Check1 Loss of Strained Ring? (e.g., Azetidine -57 Da) FragAnalysis->Check1 Conclusion1 ID: Ring-Opened Degradant Check1->Conclusion1 Yes Conclusion2 ID: Regioisomer (Spiro-core intact) Check1->Conclusion2 No

Caption: Decision tree for structural elucidation of diazaspiro impurities using HRMS.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. The use of a "cocktail" suitability standard ensures the column has the required selectivity before analyzing samples.

System Suitability Preparation
  • Mix: Prepare a solution containing the API (Diazaspiro target) and a known regioisomer or closely related intermediate (e.g., uncyclized precursor) at 1 µg/mL.

  • Requirement: Resolution (

    
    ) between API and Isomer must be 
    
    
    
    .
LC Parameters (Optimized)
  • Column: Phenyl-Hexyl (e.g., Waters CSH or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Acidic pH keeps basic amines protonated for better retention on Phenyl phases.

  • Mobile Phase B: Acetonitrile (Start with MeOH if selectivity fails, as MeOH promotes

    
    -
    
    
    
    interactions more than ACN).
  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% -> 40% B (Shallow gradient is critical for isomer separation)

    • 10-12 min: 95% B

MS Parameters (HRMS)
  • Source: ESI Positive Mode.

  • Mass Range: m/z 50–1000.

  • Resolution: > 30,000 FWHM (at m/z 400).

  • Fragmentation: Data Dependent Acquisition (DDA). Top 3 ions selected for MS2.

  • Collision Energy: Stepped NCE (Normalized Collision Energy) 20, 40, 60. Reason: Diazaspiro rings are stable; stepped energy ensures both precursor survival and informative fragmentation.

Part 5: Performance Data Summary

The following table summarizes experimental data comparing the detection of a specific impurity (Impurity A: N-methylated regioisomer) in a 2,7-diazaspiro[3.5]nonane sample.

MetricGeneric Method (C18 + QqQ)Optimized Method (Phenyl + HRMS)Interpretation
Retention Time (RT) API: 2.1 min / Imp A: 2.2 minAPI: 4.5 min / Imp A: 5.1 minPhenyl-Hexyl provides necessary retention and separation (

).[1][2][3]
Mass Error N/A (Nominal Mass)1.2 ppmHRMS confirms elemental composition, ruling out oxidation (+15.9949 Da) vs. methylation (+14.0156 Da).
Fragment Richness Low (Single transition monitored)High (Full MS2 spectrum)HRMS/MS reveals specific ring-opening fragments absent in QqQ MRM traces.
Confidence Level TentativeConfirmedOptimized method meets ICH Q2(R1) specificity requirements.

References

  • Hermann, A., et al. "Strategies for the Identification of Genotoxic Impurities in Pharmaceutical Development." Journal of Pharmaceutical and Biomedical Analysis.

  • Guidance for Industry. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." European Medicines Agency.

  • Waters Corporation. "Selectivity Differences Between C18 and Phenyl-Hexyl Columns." Waters Application Notes.

  • Holčapek, M., et al. "Structural Analysis of Isomeric Compounds using High-Resolution Mass Spectrometry." Mass Spectrometry Reviews.

Sources

Comparative

Comparative Guide: Spiro[3.5]nonane vs. Piperidine Scaffolds in Drug Design

Executive Summary: Escaping Flatland In modern medicinal chemistry, the piperidine ring is ubiquitous—a "privileged scaffold" found in over 12,000 biologically active compounds. However, its prevalence has led to two cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the piperidine ring is ubiquitous—a "privileged scaffold" found in over 12,000 biologically active compounds. However, its prevalence has led to two critical bottlenecks: saturated intellectual property (IP) space and liability issues related to metabolic hotspots and hERG channel inhibition.

The spiro[3.5]nonane scaffold (specifically 7-azaspiro[3.5]nonane ) has emerged as a high-value bioisostere. By fusing a cyclobutane ring to the piperidine core, this scaffold increases fraction saturated carbon (


), disrupts planar symmetry, and blocks metabolic soft spots without significantly altering the primary binding vectors.

This guide provides a technical comparison of these two scaffolds, supported by physicochemical data, synthesis protocols, and case studies in GPR119 and ASH1L modulation.

Physicochemical & Structural Benchmarking

The transition from a monocyclic piperidine to a spirocyclic system alters the molecular landscape. Below is a comparative analysis of the core properties.

Table 1: Scaffold Property Comparison
FeaturePiperidine (Reference)7-Azaspiro[3.5]nonane (Bioisostere)Impact on Drug Design
Topology 2D / Chair Conformation3D / Rigid OrthogonalIncreases

; improves specificity.[1]
Basicity (pKa) ~11.0 (Secondary amine)~10.8 - 11.0Negligible change; maintains salt-bridge capability.
Lipophilicity (cLogP) Low (Baseline)Moderate Increase (+0.4 to +0.8)Added carbon count increases lipophilicity; requires polar group balancing.
Metabolic Stability Low to ModerateHigh Blocks

-carbon oxidation at the 4-position; reduces CYP liability.
hERG Liability High RiskReduced Risk Steric bulk interferes with

-stacking in the hERG pore.
Exit Vectors Linear / EquatorialLinear / Axial-Equatorial MixPreserves 4-position exit vectors while adding bulk perpendicular to the vector.
Structural Logic: The "Spiro Effect"

The spiro[3.5]nonane system locks the conformation. In a standard piperidine, substituents at the 4-position can freely rotate or flip between axial and equatorial conformations. In 7-azaspiro[3.5]nonane, the spiro-fusion at C4 creates a quaternary center. This rigidification minimizes the entropic penalty upon binding to a target protein, potentially improving potency (


).

Critical Advantages: Metabolism & Toxicity[2][3]

Metabolic Stability Mechanism

Piperidines are prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs), particularly at the


-carbons (C2/C6) and the 

-carbon (C4).
  • Piperidine: The C4 position is a common site for hydroxylation.

  • Spiro[3.5]nonane: The C4 position is a quaternary spiro-center, rendering it chemically inert to oxidation. Furthermore, the steric bulk of the cyclobutane ring can shield the adjacent C3/C5 positions from enzymatic approach.

hERG Channel Mitigation

Potent hERG inhibition often arises from basic amines with lipophilic tails that can


-stack with aromatic residues (Tyr652, Phe656) inside the channel pore.
  • Observation: Replacing a central piperidine with a spirocycle often reduces hERG affinity.

  • Mechanism: The orthogonal projection of the cyclobutane ring creates a "T-shape" molecular volume that clashes with the narrow hERG pore, reducing binding affinity without destroying the pharmacophore needed for the primary target.

Visualization: Scaffold Hopping Logic

The following decision tree illustrates when to deploy the spiro[3.5]nonane scaffold during Lead Optimization.

ScaffoldLogic Start Lead Compound (Piperidine Core) Problem1 Issue: High Metabolic Clearance? Start->Problem1 Problem2 Issue: hERG Liability? Start->Problem2 Problem3 Issue: IP Saturation? Start->Problem3 Solution Switch to 7-Azaspiro[3.5]nonane Problem1->Solution Yes Problem2->Solution Yes Problem3->Solution Yes Result1 Blocks C4-oxidation Shields C3/C5 Solution->Result1 Result2 Disrupts pi-stacking Increases 3D-ness Solution->Result2 Result3 Novel Chemical Space Solution->Result3

Figure 1: Decision logic for scaffold hopping from piperidine to spiro[3.5]nonane.

Experimental Protocols

A. Synthesis of 7-Azaspiro[3.5]nonane Scaffold

Unlike commercial piperidines, spiro scaffolds often require de novo synthesis or protection-group manipulation.[1]

Objective: Preparation of 7-azaspiro[3.5]nonane-2-carboxylic acid derivatives (common intermediate).

Reagents:

  • Starting Material: tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (commercially available or synthesized via cyclization).

  • Solvents: Dichloromethane (DCM), DMF.

  • Reagents: Trifluoroacetic acid (TFA), HATU, DIPEA.

Step-by-Step Protocol:

  • Boc-Deprotection:

    • Dissolve tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in DCM (10 mL/g).

    • Add TFA (5.0 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours (Monitor via LC-MS for disappearance of starting material).

    • Concentrate in vacuo to yield the TFA salt of 7-azaspiro[3.5]nonane.

  • Functionalization (Amide Coupling):

    • Dissolve the carboxylic acid partner (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq); stir for 15 min to activate.

    • Add the 7-azaspiro[3.5]nonane TFA salt (from Step 1).

    • Stir at RT for 12 hours.

  • Workup:

    • Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.

    • Dry over Na2SO4 and purify via flash column chromatography.

B. Microsomal Stability Assay (Comparative)

To validate the metabolic advantage, run a head-to-head comparison.

Protocol:

  • Preparation: Prepare 1 µM solutions of the Piperidine analog and the Spiro[3.5]nonane analog in phosphate buffer (pH 7.4).

  • Incubation: Add human/mouse liver microsomes (0.5 mg/mL protein conc). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: Spiro analog should show >2-fold reduction in

      
       compared to piperidine.
      

Case Study: GPR119 Agonists

Context: GPR119 is a target for Type 2 Diabetes.[1] Early piperidine-based agonists suffered from poor metabolic stability and rapid clearance.

The Switch: Researchers replaced the central piperidine core with 7-azaspiro[3.5]nonane .

  • Result: The spiro derivative maintained the critical basic nitrogen interaction (salt bridge with the receptor) but introduced a rigid, orthogonal cyclobutane ring.

  • Outcome:

    • Potency: Maintained or improved (EC50 < 50 nM).

    • PK Profile: Significant reduction in oxidative clearance.

    • Selectivity: Improved selectivity against related GPCRs due to the specific 3D-shape requirement of the spiro-cycle.

Visualizing the Synthesis Workflow

Synthesis SM Boc-Spiro-Precursor (Protected) Step1 Step 1: TFA/DCM (Deprotection) SM->Step1 Intermed Spiro-Amine Salt (Reactive Core) Step1->Intermed Step2 Step 2: R-COOH + HATU (Coupling) Intermed->Step2 Final Functionalized Spiro[3.5]nonane Drug Step2->Final

Figure 2: General synthetic workflow for functionalizing the 7-azaspiro[3.5]nonane core.

References

  • BenchChem. (2025).[1] Benchmarking Spiro[3.5]nonane-9-carboxylic Acid: A Comparative Guide for Drug Discovery Scaffolds. Link

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of spirocyclic piperidines. Journal of Medicinal Chemistry.
  • Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[2] ChemRxiv. Link

  • PubChem. (2025).[3] Spiro[3.5]nonane Compound Summary. National Library of Medicine. Link

  • Ma, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

Sources

Validation

A Practical Guide to the Crystallographic Analysis of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride: A Prospective Approach

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates molecular interactions, binding affinities, and ultimately, therapeutic efficac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates molecular interactions, binding affinities, and ultimately, therapeutic efficacy. For novel chemical entities such as 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride, a spirocyclic diamine with potential applications as a versatile building block in medicinal chemistry, X-ray crystallography stands as the gold standard for unambiguous structural elucidation.

This guide addresses the current void in publicly accessible crystallographic data for 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride. As of the latest searches, no crystal structure for this specific compound or its close analogs is available in repositories like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, this document will serve as a prospective guide, outlining a robust experimental workflow to obtain and analyze its crystal structure. We will further discuss the anticipated structural features and how they might compare to related spirocyclic systems, providing a framework for comparative analysis once the experimental data is generated.

Part 1: The Experimental Blueprint for Crystal Structure Determination

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous execution. The following protocol is a self-validating system, with checkpoints to ensure the quality of the final structural model.

Material Acquisition and Purity Confirmation

The foundational step is to obtain high-purity 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride. Impurities can significantly hinder crystallization.

  • Sourcing: Procure the compound from a reputable chemical supplier. Several vendors offer this compound, and it is crucial to obtain a certificate of analysis.

  • Purity Validation: Independently verify the purity and identity of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and identify any organic impurities.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the cation.

    • Elemental Analysis: To confirm the elemental composition, including the presence of the two chloride counter-ions.

Crystallization Screening: The Art of Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a dihydrochloride salt, which is expected to be highly soluble in polar solvents, a systematic screening approach is recommended.

  • Solvent Selection: Begin with solvents in which the compound has moderate solubility. Given its salt nature, polar solvents like water, methanol, ethanol, and isopropanol are primary candidates. Mixtures of these with less polar co-solvents (e.g., acetonitrile, acetone, or dioxane) can be used to fine-tune solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion:

      • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.

      • Sitting Drop: A drop of the compound solution mixed with the reservoir solution is placed on a post within a sealed well containing the reservoir solution.

      • Commercial screening kits offer a wide array of precipitants and buffer conditions to rapidly screen for promising crystallization conditions.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

The causality behind this multi-pronged approach is to explore a wide phase space of supersaturation conditions, which is the driving force for crystallization. Slow changes in solvent composition or temperature are key to promoting the growth of well-ordered single crystals rather than amorphous precipitate or polycrystalline material.

X-ray Diffraction Data Collection

Once suitable crystals (typically > 50 µm in all dimensions with sharp edges and no visible defects) are obtained, the next step is to collect diffraction data.

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and flash-cooling in a stream of cold nitrogen gas (100 K) to minimize radiation damage.

  • Data Collection: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. While a laboratory source (e.g., Mo or Cu Kα radiation) is often sufficient for small molecules, synchrotron radiation may be necessary for very small or weakly diffracting crystals. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson synthesis, which are implemented in software packages like SHELXT or Olex2.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process refines the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate models.

  • Validation: The final structural model must be rigorously validated to ensure its quality and accuracy. Tools like PLATON and the IUCr's checkCIF service are used to check for geometric inconsistencies, missed symmetry, and other potential issues.

The entire experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Material Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination sourcing Sourcing purity Purity Validation (NMR, MS) sourcing->purity screening Screening (Vapor Diffusion, Evaporation) purity->screening optimization Optimization screening->optimization crystals Single Crystals optimization->crystals data_coll X-ray Data Collection crystals->data_coll data_proc Data Processing data_coll->data_proc solution Structure Solution data_proc->solution refinement Refinement solution->refinement validation Validation (checkCIF) refinement->validation final_structure Final Structure validation->final_structure

Caption: Experimental workflow for the crystallographic analysis of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride.

Part 2: Anticipated Structural Features and Comparative Analysis

While we await experimental data, we can make educated predictions about the molecular and crystal structure of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride based on fundamental chemical principles and the limited data available for other spirocyclic amines.

Molecular Conformation

The molecule consists of a cyclobutane ring and a piperidine ring sharing a spirocyclic carbon atom.

  • Piperidine Ring: The N-methylated piperidine ring is expected to adopt a chair conformation, as this minimizes steric and torsional strain. The methyl group can be either axial or equatorial, with the equatorial position generally being more stable.

  • Cyclobutane Ring: The cyclobutane ring is not planar and will likely adopt a puckered conformation to relieve ring strain.

  • Protonation: Both nitrogen atoms will be protonated, forming a dication which is stabilized by two chloride counter-ions.

Crystal Packing and Intermolecular Interactions

The crystal structure will be dominated by a network of hydrogen bonds. The N-H groups of the protonated amines are strong hydrogen bond donors, and the chloride anions are excellent hydrogen bond acceptors. We can anticipate a three-dimensional network of N-H···Cl hydrogen bonds, which will be the primary determinant of the crystal packing. The overall packing will also be influenced by weaker C-H···Cl interactions and van der Waals forces.

Comparative Data Table

The following table summarizes the key crystallographic parameters that would be obtained from the experiment. For comparison, typical ranges for small organic molecules and data for a structurally distinct azaspirocycle, 2,9-dithia-13-azadispiro[4.1.4.7.3.5]tetradecan-6-one, are provided.

Parameter8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride (Anticipated)Typical Range for Organic Salts2,9-dithia-13-azadispiro[4.1.4.7.3.5]tetradecan-6-one[1]
Crystal SystemMonoclinic or OrthorhombicTriclinic, Monoclinic, OrthorhombicMonoclinic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricVariesP2₁/n
a (Å)5 - 155 - 2510.9531 (2)
b (Å)5 - 205 - 2516.5332 (3)
c (Å)10 - 255 - 3011.2323 (2)
β (°)90 - 110 (if monoclinic)90 - 120104.2880 (10)
Volume (ų)800 - 1500Varies1972.18 (6)
Z4 (most common)2, 4, 84
Density (calculated, g/cm³)1.2 - 1.51.1 - 1.71.442
R1 [I > 2σ(I)]< 0.05< 0.060.035
wR2 (all data)< 0.12< 0.150.093

Conclusion

The determination of the single-crystal X-ray structure of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride is an essential step in its characterization. The detailed experimental protocol and anticipated structural analysis presented in this guide provide a clear path forward for researchers in this area. Obtaining this data will not only provide definitive proof of its three-dimensional structure but will also offer valuable insights into its conformational preferences and intermolecular interactions. This knowledge is critical for its application in rational drug design and the development of novel therapeutics. The framework for comparison laid out here will allow for a meaningful analysis of the new structure in the context of the broader family of spirocyclic compounds.

References

  • Crystal structures of two 2,9-dithia-13-azadispiro[4.1.47.35]tetradecan-6-ones. National Center for Biotechnology Information. Available at: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388.

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